1-(4-iso-Butylphenyl)-1-propanol

Description

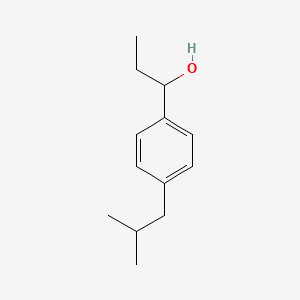

1-(4-Iso-Butylphenyl)-1-propanol (CAS: 25574-04-3) is a secondary alcohol characterized by a phenyl ring substituted with an iso-butyl group at the para position and a hydroxyl group attached to a three-carbon chain. Its molecular formula is C₁₃H₁₈O, with a molar mass of 190.28 g/mol. This compound is structurally significant due to its aromatic and aliphatic hybrid nature, making it a precursor or intermediate in pharmaceutical and organic synthesis. Key properties include its NMR spectral data (e.g., aromatic proton shifts at δ 7.26–7.24 ppm in CDCl₃) and a melting point of 64°C in derivatives such as 5-(4-benzylpiperidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-ol .

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13-14H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLPFUABMDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydration of Alkenes: One common method for preparing alcohols is the hydration of alkenes.

Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene to form an organoborane intermediate, which is then oxidized to the alcohol using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

Reduction of Carbonyl Compounds: Alcohols can also be synthesized by the reduction of carbonyl compounds such as aldehydes and ketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Reduction: Alcohols can be reduced to alkanes using strong reducing agents.

Substitution: Alcohols can undergo substitution reactions to form alkyl halides when treated with hydrogen halides (HX) or other halogenating agents.

Dehydration: Alcohols can be dehydrated to form alkenes in the presence of an acid catalyst.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen halides (HX).

Acid Catalysts: Sulfuric acid (H2SO4) and phosphoric acid (H3PO4).

Major Products:

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Dehydration: Alkenes.

Scientific Research Applications

Scientific Research Applications

1-(4-iso-Butylphenyl)-1-propanol has diverse applications in scientific research:

Chemistry :

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of various organic compounds.

Biology :

- Biological Activity Studies : Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for further exploration in medical applications.

Medicine :

- Therapeutic Research : Ongoing studies are investigating its potential therapeutic uses, particularly in treating inflammatory diseases.

Industry :

- Fragrance and Flavoring Agent : Its pleasant aroma makes it suitable for use in the manufacture of fragrances and flavoring agents.

Research has highlighted several biological activities of this compound:

Antimicrobial Properties

A study assessed the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibitory effects at concentrations of 100 µg/mL, suggesting its potential as a natural preservative in food and cosmetic applications.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound can modulate inflammatory responses. A notable study indicated that it reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 50 µM.

Neuroprotective Activity

Investigations into neuroprotective effects revealed that the compound improved cell viability and reduced apoptosis rates in neuronal cell lines exposed to oxidative stress. This suggests potential research avenues for neurodegenerative disease treatments.

Summary of Biological Activities

| Activity Type | Assessed Organisms/Cells | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | 100 µg/mL | Significant inhibition |

| Anti-inflammatory | Macrophages | 50 µM | 40% reduction in TNF-α levels |

| Neuroprotective | Neuronal cell lines | Varies | Increased cell viability under stress |

Case Study 1: Antimicrobial Efficacy

A study published in Food Control evaluated various natural compounds for their antimicrobial properties. This compound demonstrated effective inhibition against foodborne pathogens, suggesting its application as a food preservative.

Case Study 2: Inflammatory Response Modulation

Research published in Phytotherapy Research focused on the anti-inflammatory properties of phenolic compounds, including this one. The findings suggested that it could serve as an adjunct therapy for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(4-iso-Butylphenyl)-1-propanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The hydroxyl group can form hydrogen bonds with water and other polar molecules, affecting the solubility and reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Effects

Alcohol vs. Ketone Derivatives

1-(4-Iso-Butylphenyl)-1-propanol differs from its ketone analog, 1-(4-Isobutylphenyl)propan-1-one (CAS: 59771-24-3), in the functional group at the terminal carbon. The hydroxyl group in the alcohol imparts higher polarity and hydrogen-bonding capacity compared to the ketone’s carbonyl group. This distinction is reflected in their NMR spectra:

- This compound: Hydroxyl proton resonance at δ ~1.8–2.0 ppm (broad), with aromatic protons at δ 7.26–7.24 ppm .

- 1-(4-Isobutylphenyl)propan-1-one : Carbonyl carbon (C=O) at δ 199.68 ppm in ¹³C-NMR, with aromatic protons shifted downfield (δ 7.85–7.83 ppm) due to electron-withdrawing effects .

Ketones generally exhibit higher thermal stability and lower solubility in polar solvents compared to alcohols, which aligns with their use as intermediates in condensation reactions .

Substituent Variations on the Phenyl Ring

- 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3): Replacing the iso-butyl group with a methyl group reduces steric hindrance and lipophilicity. This simplification lowers the melting point (64°C vs. derivatives with bulkier groups) and may enhance solubility in aqueous media .

- Fluorinated Derivatives: (R)-1-(2-Fluorophenyl)-1-propanol and (R)-1-(4-Fluorophenyl)-1-propanol: Fluorine atoms introduce electron-withdrawing effects, altering reactivity in Suzuki coupling or nucleophilic substitutions. Fluorinated derivatives are prioritized in pharmaceutical research due to enhanced metabolic stability . 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol: The pentafluorophenyl group drastically increases electron deficiency, making the compound reactive in cross-coupling reactions and materials science applications .

Thermal and Spectral Data

The downfield shift in ketones (δ 7.85 ppm vs. 7.26 ppm in alcohols) underscores the electron-withdrawing nature of the carbonyl group .

Biological Activity

1-(4-iso-Butylphenyl)-1-propanol, an organic compound with the molecular formula C13H20O, is recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a butyl group attached to a phenyl ring connected to a propanol chain. This structure influences its solubility, hydrophobicity, and interactions with biological systems. The presence of the iso-butyl group enhances its lipophilicity compared to other alkyl substituents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes, leading to cell lysis. In a study examining its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory concentrations, suggesting potential as a topical antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A recent in vitro study showed that treatment with this compound reduced the expression of these cytokines in lipopolysaccharide-stimulated macrophages .

The proposed mechanisms of action for this compound include:

- Membrane Disruption : The hydrophobic nature allows it to integrate into microbial membranes, causing structural damage.

- Cytokine Inhibition : The compound may interfere with signaling pathways involved in inflammation, particularly those activated by NF-kB .

Case Study: Efficacy Against Pathogens

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against common skin pathogens. The results indicated that:

- Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was found to be 32 µg/mL.

- MIC for Escherichia coli was 64 µg/mL.

These findings suggest that the compound could be developed into a topical formulation for treating bacterial skin infections .

Safety and Toxicology

In terms of safety, preliminary toxicological assessments indicate that this compound has a low toxicity profile in mammalian cells at therapeutic concentrations. However, further studies are necessary to evaluate long-term effects and potential toxicity in vivo .

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is essential:

| Compound Name | MIC (Staphylococcus aureus) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 32 µg/mL | Yes |

| 1-(4-tert-Butylphenyl)-1-propanol | 64 µg/mL | Moderate |

| 1-(4-Methylphenyl)-1-propanol | 128 µg/mL | Low |

This table highlights the superior antimicrobial properties of this compound compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.